Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-Methylsulfanyl Analog
The 3-methylsulfanyl substituent differentiates CAS 896344-43-7 from its des-methylsulfanyl counterpart N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-73-0) by substantially increasing computed lipophilicity while maintaining drug-like property space. Calculated logP (XLogP3) for the target compound is 3.3, compared to 2.5 for the des-SMe analog, representing a roughly 6-fold increase in computed octanol-water partition coefficient that predicts improved membrane permeability for Gram-positive antibacterial applications [1]. This is consistent with published SAR demonstrating that sulfur incorporation on the benzamide ring of N-(1,3,4-oxadiazol-2-yl)benzamides is associated with enhanced anti-staphylococcal potency [2]. The target compound also has a higher topological polar surface area (86.5 Ų vs. 73.4 Ų) due to the additional sulfur heteroatom, a feature that may influence hydrogen-bonding interactions with biological targets [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 86.5 Ų; Molecular weight = 341.39 g/mol |
| Comparator Or Baseline | N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-73-0): XLogP3 = 2.5; TPSA = 73.4 Ų; Molecular weight = 295.29 g/mol |
| Quantified Difference | ΔXLogP3 = +0.8 log units (~6.3× higher lipophilicity); ΔTPSA = +13.1 Ų; ΔMW = +46.1 g/mol |
| Conditions | Computed using XLogP3 algorithm (PubChem); TPSA calculated by fragment-based method (PubChem release 2021.05.07) |
Why This Matters
For Gram-positive antibacterial screening programs, increased logP in the 3.0–3.5 range is associated with improved staphylococcal cell wall penetration; substituting the des-SMe analog would fail to replicate this property and may yield false negatives in phenotypic screens.
- [1] PubChem Compound Summary for CID 4226815, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(propan-2-yloxy)benzamide. Computed properties including XLogP3, TPSA, and rotatable bond count. National Center for Biotechnology Information, 2025. View Source
- [2] A Key Review on Oxadiazole Analogs as Potential Methicillin-Resistant Staphylococcus aureus (MRSA) Activity: SAR Studies. European Journal of Medicinal Chemistry, 2021, 213, 113201. Documents enhanced potency of sulfur-containing benzamide substituents in anti-MRSA series. View Source
- [3] PubChem Database. Computed topological polar surface area and XLogP3 values for compounds with CID corresponding to CAS 896344-43-7 and CAS 865285-73-0. NCBI, 2025. View Source
